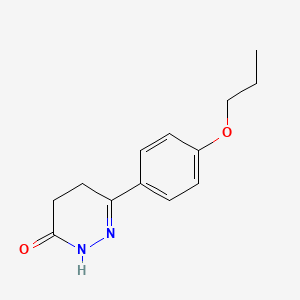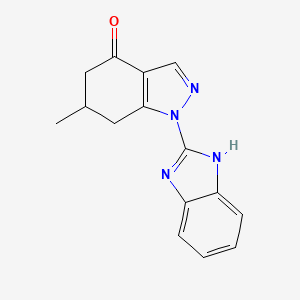
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
Overview
Description
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as P4O, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. P4O is a pyridazinone derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Scientific Research Applications
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In inflammation research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to protect against oxidative stress and reduce neuroinflammation.
Mechanism of Action
The mechanism of action of 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is not fully understood, but it has been suggested to act through multiple pathways. In cancer research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In inflammation research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to protect against oxidative stress and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In inflammation research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to protect against oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also limitations to its use, including its limited solubility in water and potential for off-target effects.
Future Directions
For 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone research include exploring its potential as a therapeutic agent in various diseases, optimizing its synthesis methods, and investigating its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects.
In conclusion, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its synthesis methods have been optimized, and its mechanism of action is being investigated. Further research is needed to fully understand its potential as a therapeutic agent and optimize its use in lab experiments.
properties
IUPAC Name |
3-(4-propoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-17-11-5-3-10(4-6-11)12-7-8-13(16)15-14-12/h3-6H,2,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECPTYOLILQNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192634 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39496-54-3 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039496543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-fluorobenzyl)thio]-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4665807.png)



![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4665841.png)
![1-[(2,4-difluorophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4665844.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4665847.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4665849.png)
![methyl 5-methyl-4-phenyl-2-{[(propylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4665853.png)
![4-[3-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4665861.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-3-methylpiperidine](/img/structure/B4665876.png)
![2-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethoxy]benzamide](/img/structure/B4665893.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4665897.png)